N,N'-S-Trimethylisothiouronium Iodide
Overview
Description
N,N'-S-Trimethylisothiouronium Iodide, also known as this compound, is a useful research compound. Its molecular formula is C4H11IN2S and its molecular weight is 246.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N'-S-Trimethylisothiouronium iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₄H₁₁IN₂S
- Molecular Weight : 246.11 g/mol
- CAS Number : 6972-04-9
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility in water and potential interactions with biological membranes.
Synthesis
The synthesis of this compound typically involves the reaction of trimethylamine with isothiourea derivatives. This process can yield various derivatives with differing biological activities depending on the substituents used during synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. The compound demonstrated activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Cytotoxicity and Safety Profile
In terms of cytotoxicity, this compound shows low toxicity levels in cell cultures. Studies have indicated that it does not significantly affect cell viability in human liver Chang cells, making it a promising candidate for further development in therapeutic applications .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is a common mechanism among quaternary ammonium compounds, which can interact with the lipid bilayer of microbial cells due to their cationic nature .
Study on Antimicrobial Efficacy
A detailed study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial pathogens. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus cereus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Toxicological Assessment
A toxicological assessment was performed using standard protocols to evaluate the safety profile of this compound. The compound was administered to mammalian cell lines, and results showed:
Cell Line | Viability (%) at 100 µg/mL |
---|---|
Chang Liver Cells | 92% |
Human Fibroblasts | 89% |
These results indicate a favorable safety profile, essential for potential therapeutic applications .
Properties
IUPAC Name |
methyl N,N-dimethylcarbamimidothioate;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJMWGUDKKPHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)SC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509254 | |
Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-04-9 | |
Record name | NSC67242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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